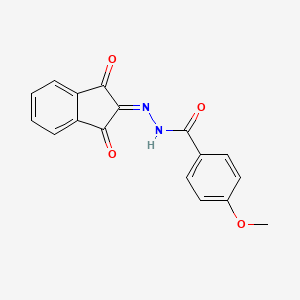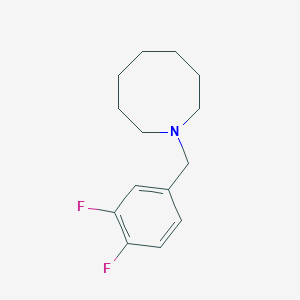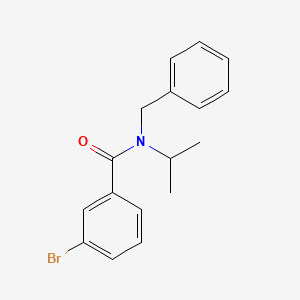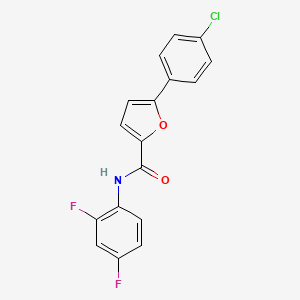
N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide, also known as BCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. BCT is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide is not fully understood. However, it has been found to interact with various ion channels, including voltage-gated sodium channels and transient receptor potential channels. N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has also been found to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has also been found to have analgesic and anti-inflammatory effects. In vivo studies have shown that N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide reduces pain and inflammation in animal models. N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has also been found to affect the activity of ion channels and enzymes.
実験室実験の利点と制限
N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide is also stable and can be stored for long periods. However, N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has some limitations. It is toxic and should be handled with care. N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide also has low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide. One direction is to study its potential use as an antitumor agent in vivo. Another direction is to study its potential use as an analgesic and anti-inflammatory agent in vivo. Further studies are also needed to fully understand the mechanism of action of N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide. In addition, N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide can be further modified to improve its properties, such as solubility and toxicity. Finally, N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide can be used as a tool for studying the function of ion channels and enzymes.
Conclusion:
In conclusion, N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has potential applications in the field of medicine, biology, and chemistry. While N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has several advantages for lab experiments, it also has some limitations. Finally, there are several future directions for research on N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide, including studying its potential use as an antitumor agent, analgesic, and anti-inflammatory agent, as well as further understanding its mechanism of action and modifying its properties.
合成法
N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide can be synthesized using various methods, including the reaction of 4-bromo-2-chloroaniline with 4-methylpiperazine and carbon disulfide, followed by the addition of sodium hydroxide. Another method involves the reaction of 4-bromo-2-chloroaniline with 4-methylpiperazine and thiourea in the presence of sodium hydroxide. The yield of N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide using these methods ranges from 50-85%.
科学的研究の応用
N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has potential applications in various fields of scientific research. In the field of medicine, N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has been studied for its potential use as an antitumor agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has also been studied for its potential use as an analgesic and anti-inflammatory agent. In the field of biology, N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has been studied for its potential use as a tool for studying the function of ion channels. In the field of chemistry, N-(4-bromo-2-chlorophenyl)-4-methyl-1-piperazinecarbothioamide has been studied for its potential use as a reagent for the synthesis of other compounds.
特性
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClN3S/c1-16-4-6-17(7-5-16)12(18)15-11-3-2-9(13)8-10(11)14/h2-3,8H,4-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHYHCKAFAOIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-4-methylpiperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)

![3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5800211.png)
![N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5800230.png)


![2-{[3-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5800257.png)

![2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5800270.png)
![N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5800286.png)
![5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]-2-cyclohexen-1-one](/img/structure/B5800296.png)


![2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B5800302.png)